molecular formula C29H34N4O B11039175 [4-(2-Pyridyl)piperazino](2,2,4,6-tetramethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinyl)methanone

[4-(2-Pyridyl)piperazino](2,2,4,6-tetramethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinyl)methanone

Cat. No.: B11039175
M. Wt: 454.6 g/mol
InChI Key: PYOZNSISMOBJDI-UHFFFAOYSA-N
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Description

4-(2-Pyridyl)piperazinomethanone is a complex organic compound that features a piperazine ring substituted with a pyridyl group and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Pyridyl)piperazinomethanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of high-throughput screening and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and quinoline moieties.

    Reduction: Reduction reactions can be employed to modify the quinoline ring, potentially altering its electronic properties.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products of these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Pyridyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in understanding receptor-ligand interactions.

Medicine

Medically, the compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its structural features allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of 4-(2-Pyridyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Pyridyl)piperazinomethanone: Unique due to its specific substitution pattern and structural features.

    Piperazine Derivatives: Commonly used in pharmaceuticals, but may lack the specific quinoline substitution.

    Quinoline Derivatives: Widely studied for their biological activity, but may not include the piperazine ring.

Uniqueness

The uniqueness of 4-(2-Pyridyl)piperazinomethanone lies in its combination of a piperazine ring with a pyridyl group and a quinoline derivative. This specific structure imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H34N4O

Molecular Weight

454.6 g/mol

IUPAC Name

(4-pyridin-2-ylpiperazin-1-yl)-(2,2,4,6-tetramethyl-4-phenyl-1,3-dihydroquinolin-8-yl)methanone

InChI

InChI=1S/C29H34N4O/c1-21-18-23(27(34)33-16-14-32(15-17-33)25-12-8-9-13-30-25)26-24(19-21)29(4,20-28(2,3)31-26)22-10-6-5-7-11-22/h5-13,18-19,31H,14-17,20H2,1-4H3

InChI Key

PYOZNSISMOBJDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(CC(N2)(C)C)(C)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5

Origin of Product

United States

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